6-(Piperidin-4-yl)isoquinoline
Overview
Description
6-(Piperidin-4-yl)isoquinoline is a heterocyclic compound that features both a piperidine ring and an isoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-4-yl)isoquinoline typically involves the construction of the isoquinoline core followed by the introduction of the piperidine ring. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline structure. The piperidine ring can then be introduced via nucleophilic substitution or other cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. For example, hydrogenation reactions using cobalt, ruthenium, or nickel-based nanocatalysts can be employed to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-(Piperidin-4-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can be employed to modify the isoquinoline or piperidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while substitution reactions can introduce alkyl, acyl, or sulfonyl groups .
Scientific Research Applications
6-(Piperidin-4-yl)isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an anticancer, antiviral, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yl)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, widely used in pharmaceuticals.
Isoquinoline: A bicyclic compound with a nitrogen atom in the ring, known for its biological activity.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anticancer properties.
Uniqueness: 6-(Piperidin-4-yl)isoquinoline is unique due to its combined structural features of both piperidine and isoquinoline, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-piperidin-4-ylisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11/h1-2,5,8-11,15H,3-4,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJJFCLGSAPOMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C=C2)C=NC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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